Mibefradil

Vue d'ensemble

Description

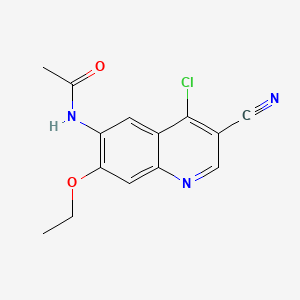

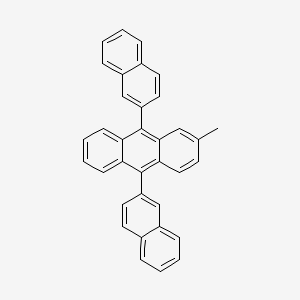

Le mibefradil, connu sous le nom commercial de Posicor, est un composé pharmaceutique qui était principalement utilisé pour le traitement de l'hypertension artérielle et de l'angine de poitrine chronique. Il s'agit d'un bloqueur non sélectif des canaux calciques qui a été retiré volontairement du marché en raison de risques potentiels sérieux pour la santé mis en évidence dans des études post-commercialisation . Le this compound est unique en son genre par son blocage sélectif des canaux calciques transitoires à faible voltage (de type T) par rapport aux canaux calciques à long voltage (de type L) .

Méthodes De Préparation

La synthèse du mibefradil implique plusieurs étapes, y compris la construction de la structure de la dihydrobenzopyrane. Une approche efficace consiste en une réaction de Reformatsky intermoléculaire diastéréosélective et une cyclisation carbonyl-ène intramoléculaire . Les méthodes de production industrielle impliquent généralement une séparation par chromatographie liquide haute performance (CLHP) et une détection par fluorescence pour le dosage du this compound .

Analyse Des Réactions Chimiques

Le mibefradil subit plusieurs types de réactions chimiques, notamment :

Oxydation : Catalysée par le cytochrome P450 3A4, conduisant à la formation de divers métabolites.

Hydrolyse : Hydrolyse catalysée par l'estérase de la chaîne latérale ester, produisant un métabolite alcool. Les réactifs couramment utilisés dans ces réactions comprennent les enzymes du cytochrome P450 et les estérases.

4. Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Industrie : Utilisé dans le développement de nouveaux bloqueurs des canaux calciques et de produits pharmaceutiques apparentés.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement l'afflux d'ions calcium à travers les canaux calciques de type T et de type L, avec une plus grande sélectivité pour les canaux de type T . Cette inhibition entraîne une vasodilatation dans le muscle lisse vasculaire, ce qui provoque une diminution de la résistance vasculaire périphérique et une diminution consécutive de la pression artérielle . Le this compound ralentit également la conduction sinusiale et auriculoventriculaire, ce qui entraîne une légère réduction de la fréquence cardiaque et une augmentation de l'intervalle PR .

Applications De Recherche Scientifique

Mibefradil has been extensively studied for its applications in various fields:

Mécanisme D'action

Mibefradil exerts its effects by selectively inhibiting the influx of calcium ions across both T-type and L-type calcium channels, with a greater selectivity for T-type channels . This inhibition leads to vasodilation in vascular smooth muscle, causing a decrease in peripheral vascular resistance and a resulting decrease in blood pressure . This compound also slows sinus and atrioventricular node conduction, producing a slight reduction in heart rate and an increase in the PR interval .

Comparaison Avec Des Composés Similaires

Le mibefradil est comparé à d'autres bloqueurs des canaux calciques tels que l'amlodipine et le diltiazem. Contrairement à ces composés, le this compound bloque sélectivement les canaux calciques de type T, ce qui lui confère des propriétés uniques en termes de profil pharmacologique et de mode d'action . Les composés similaires comprennent :

Diltiazem : Bloque les canaux calciques de type T et de type L, mais avec moins de sélectivité que le this compound.

La sélectivité unique du this compound pour les canaux calciques de type T le distingue des autres bloqueurs des canaux calciques, offrant des avantages thérapeutiques spécifiques et des défis .

Propriétés

IUPAC Name |

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNPJJILLOYFJU-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116666-63-8 (dihydrochloride) | |

| Record name | Mibefradil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023318 | |

| Record name | Mibefradil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Mibefradil is a tetralol calcium channel blocking agent that inhibits the influx of calcium ions across both the T (low-voltage) and L (high-voltage) calcium channels of cardiac and vascular smooth muscle, with a greater selectivity for T channels. Vasodilation occurs in vascular smooth muscle, causing a decrease in peripheral vascular resistance and a resulting decrease in blood pressure. Mibefradil causes a slight increase in cardiac output during chronic dosing. Mibefradil slows sinus and atrioventricular (AV) node conduction, producing a slight reduction in heart rate and a slight increase in the PR interval. It has also been shown to slightly lengthen the corrected sinus node recovery time and AH interval and to raise the Wenckebach point. The mechanism by which mibefradil reduces angina is not known, but is thought to be attributed to a reduction in heart rate, total peripheral resistance (afterload), and the heart rate–systolic blood pressure product at any given level of exercise. The result of these effects is a decrease in cardiac workload and myocardial oxygen demand. | |

| Record name | Mibefradil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

116644-53-2 | |

| Record name | Mibefradil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116644-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mibefradil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mibefradil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mibefradil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIBEFRADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B90X776A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)